

5-Bromo-2-(trifluoromethoxy)phenol chemical structure

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Compound of Interest

Compound Name:	5-Bromo-2-(trifluoromethoxy)phenol
Cat. No.:	B1441415

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An In-Depth Technical Guide to **5-Bromo-2-(trifluoromethoxy)phenol**: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to profoundly modulate the physicochemical properties of bioactive molecules. It serves as a lipophilic hydrogen bond acceptor and can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity.[1][2]

This guide provides a comprehensive technical overview of **5-Bromo-2-(trifluoromethoxy)phenol** (CAS: 1048963-39-8), a versatile chemical building block that synergistically combines the benefits of the trifluoromethoxy group with the synthetic versatility of an aromatic bromide.[3] The phenolic hydroxyl group and the bromine atom offer orthogonal synthetic handles for molecular elaboration, making this reagent exceptionally valuable for constructing complex molecular architectures. We will delve into its physicochemical properties, provide a detailed synthesis and characterization workflow, explore its chemical reactivity, and discuss its applications for professionals in pharmaceutical and agrochemical research.

Physicochemical and Structural Information

5-Bromo-2-(trifluoromethoxy)phenol is a halogenated phenol derivative whose structure is primed for synthetic manipulation. The key properties are summarized below.

Chemical structure of 5-Bromo-2-(trifluoromethoxy)phenol

Table 1: Core Properties of **5-Bromo-2-(trifluoromethoxy)phenol**

Property	Value	Reference(s)
CAS Number	1048963-39-8	[3][4][5]
Molecular Formula	C ₇ H ₄ BrF ₃ O ₂	[3][4][6]
Molecular Weight	257.01 g/mol	[3][4][6]
Appearance	Varies; typically a solid or liquid	[7]
Boiling Point	215.3 ± 35.0 °C (Predicted)	
Storage	Store at room temperature or 2-8°C, dry	[3][5]

Synthesis and Purification Protocol

The synthesis of **5-Bromo-2-(trifluoromethoxy)phenol** is most effectively achieved via electrophilic aromatic substitution on the precursor, 2-(trifluoromethoxy)phenol. The regiochemical outcome is dictated by the directing effects of the substituents. The hydroxyl (-OH) group is a powerful ortho-, para-director, while the trifluoromethoxy (-OCF₃) group is deactivating and meta-directing. The directing influence of the hydroxyl group dominates, leading to bromination primarily at the positions ortho and para to it. Since the C-6 position (ortho) is sterically hindered by the adjacent -OCF₃ group, bromination occurs preferentially at the C-4 and C-5 positions. The desired 5-bromo isomer is a major product of this reaction.

Experimental Protocol: Bromination of 2-(trifluoromethoxy)phenol

This protocol is based on established methods for the selective bromination of substituted phenols.[8][9]

Objective: To synthesize **5-Bromo-2-(trifluoromethoxy)phenol** with high purity.

Materials:

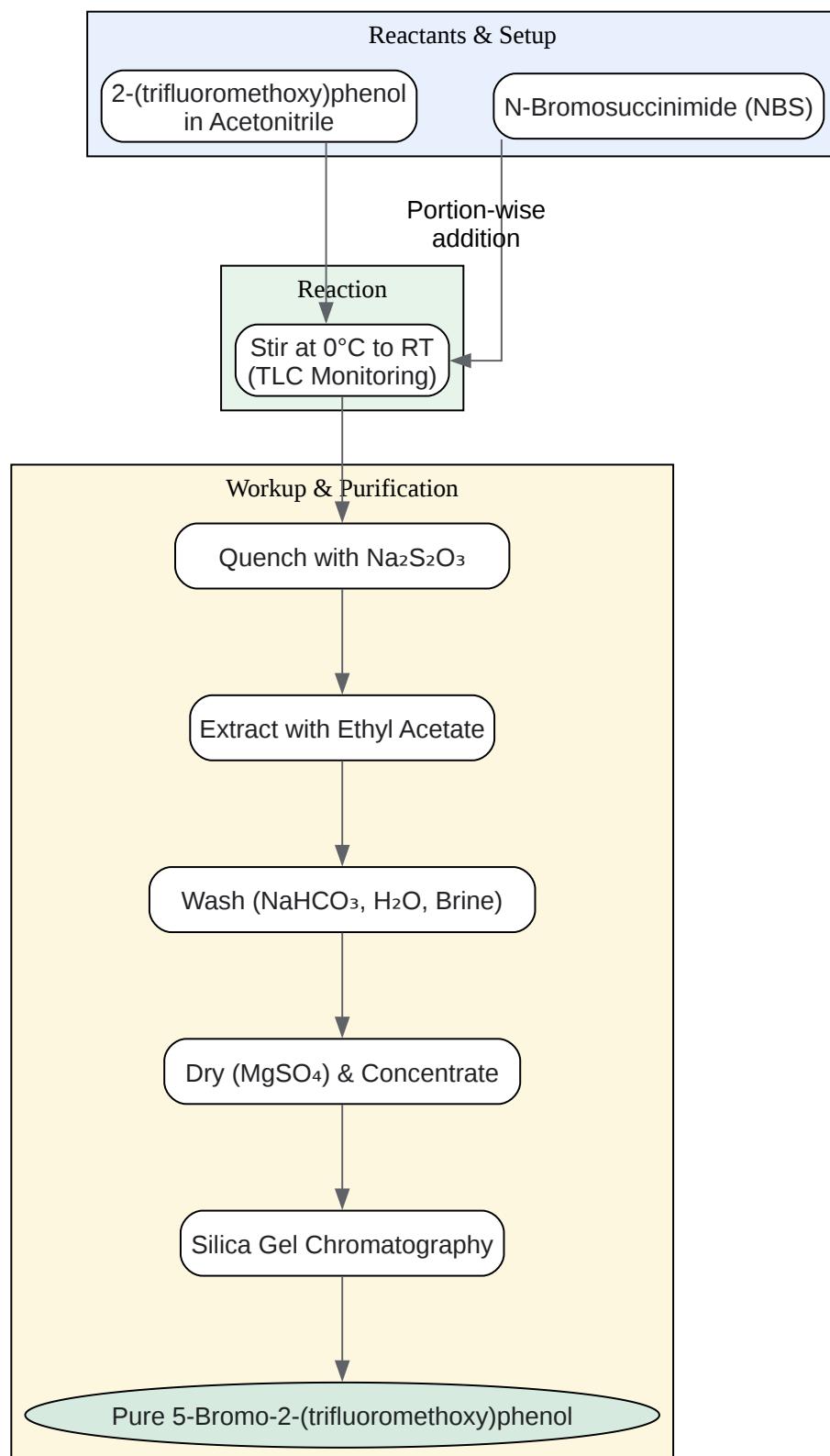
- 2-(trifluoromethoxy)phenol (1.0 eq)
- N-Bromosuccinimide (NBS) (1.0 - 1.1 eq)
- Acetonitrile (CH_3CN) or Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate and Hexanes (for chromatography)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethoxy)phenol (1.0 eq) in acetonitrile (approx. 0.2 M concentration). Cool the flask to 0 °C using an ice-water bath.
 - Scientist's Insight: Acetonitrile is an excellent solvent choice as it is polar enough to dissolve the starting material and NBS, while being relatively inert to the reaction conditions. Cooling to 0 °C helps to control the reaction rate and minimize the formation of undesired di-brominated byproducts.
- Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
 - Scientist's Insight: NBS is a mild and selective source of electrophilic bromine (Br^+), making it preferable to liquid bromine (Br_2) for controlled monobromination of activated rings, reducing handling hazards.[\[8\]](#)

- Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- Workup: a. Quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining electrophilic bromine. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.
 - Scientist's Insight: The bicarbonate wash removes the acidic succinimide byproduct. The brine wash helps to break any emulsions and remove residual water from the organic phase.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc). Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield pure **5-Bromo-2-(trifluoromethoxy)phenol**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and purification of **5-Bromo-2-(trifluoromethoxy)phenol**.

Spectroscopic Characterization (Predicted)

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. While a public experimental spectrum is not readily available, the expected NMR and IR data can be reliably predicted based on established principles.

Table 2: Predicted Spectroscopic Data for **5-Bromo-2-(trifluoromethoxy)phenol**

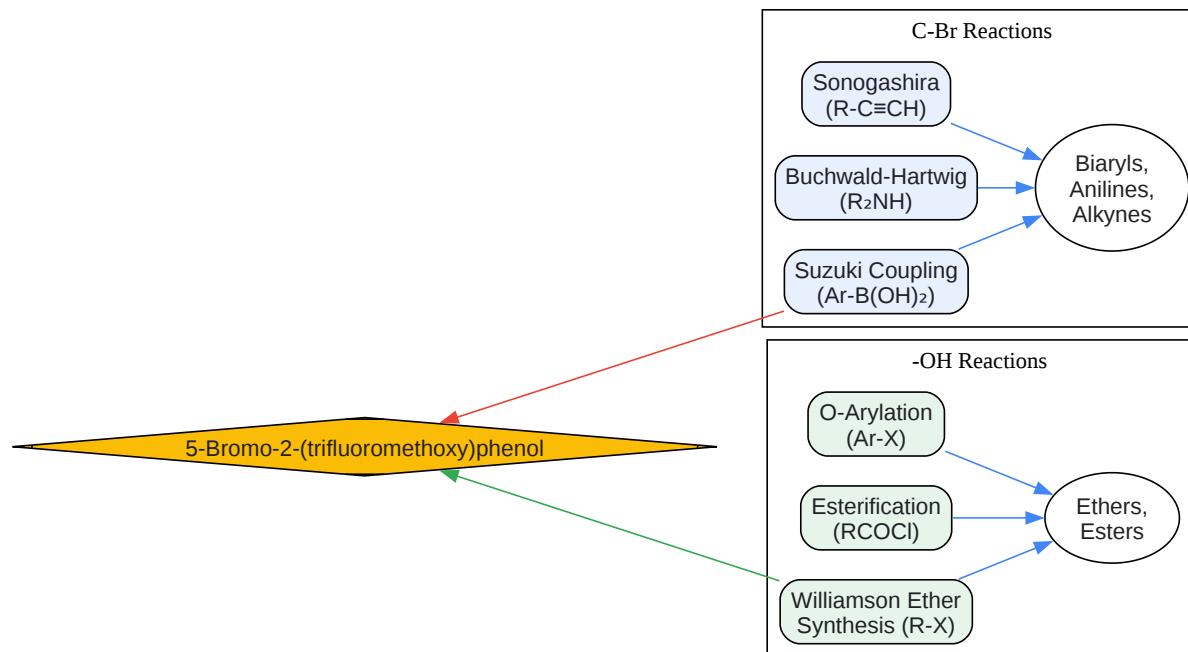
Technique	Expected Observations
¹ H NMR	δ 7.2-7.5 ppm (m, 2H): Aromatic protons. The proton at C-6 will likely be a doublet, coupled to the proton at C-4. The proton at C-4 will be a doublet of doublets, coupled to protons at C-6 and C-3. δ 6.9-7.1 ppm (d, 1H): Aromatic proton at C-3, likely showing coupling to the proton at C-4. δ 5.5-6.5 ppm (br s, 1H): Phenolic -OH proton, chemical shift is concentration and solvent dependent.
¹³ C NMR	δ 145-155 ppm: Aromatic C-O and C-OCF ₃ . δ 110-135 ppm: Aromatic C-H and C-Br signals. δ 120.5 ppm (q, J ≈ 257 Hz): Quartet for the -OCF ₃ carbon due to strong coupling with the three fluorine atoms.
¹⁹ F NMR	δ -58 to -60 ppm (s, 3F): A sharp singlet is expected for the three equivalent fluorine atoms of the -OCF ₃ group.[10]
IR (Infrared)	~3300-3500 cm ⁻¹ (broad): O-H stretch from the phenol. ~1250-1280 cm ⁻¹ (strong): Asymmetric C-O-C stretch. ~1050-1150 cm ⁻¹ (very strong): C-F stretching vibrations.
Mass Spec (MS)	m/z ≈ 256, 258: Molecular ion peaks showing the characteristic isotopic pattern for a molecule containing one bromine atom (1:1 ratio for ⁷⁹ Br and ⁸¹ Br).

Chemical Reactivity and Synthetic Utility

5-Bromo-2-(trifluoromethoxy)phenol is a bifunctional building block, offering two primary sites for chemical modification: the C-Br bond and the phenolic -OH group. This dual reactivity allows for sequential and directed synthesis of complex derivatives.

- Reactions at the C-Br Bond (Cross-Coupling): The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[\[3\]](#)
 - Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
 - Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
 - Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
 - Heck Coupling: Reaction with alkenes.
- Reactions at the Phenolic -OH Group: The acidic proton of the hydroxyl group can be easily deprotonated to form a phenoxide, which is a potent nucleophile.
 - Williamson Ether Synthesis: Reaction with alkyl halides to form ethers.
 - Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer conditions) to form esters.
 - O-Arylation: Reaction with aryl halides, often under copper or palladium catalysis.

Reactivity Hub Diagram



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